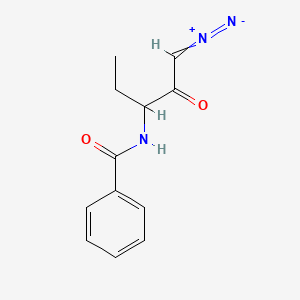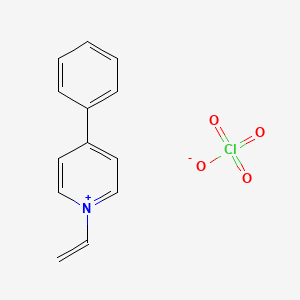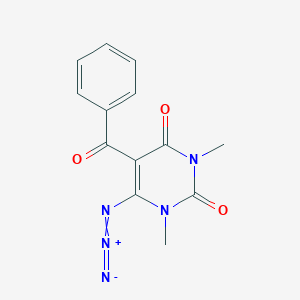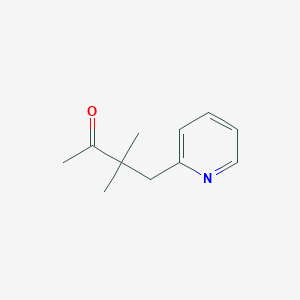![molecular formula C25H25N B14377625 N,N-Dimethyl-4-[3-(phenanthren-9-YL)propyl]aniline CAS No. 90170-09-5](/img/structure/B14377625.png)
N,N-Dimethyl-4-[3-(phenanthren-9-YL)propyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-[3-(phenanthren-9-yl)propyl]aniline is a chemical compound that belongs to the class of tertiary amines It features a phenanthrene moiety attached to a propyl chain, which is further connected to a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[3-(phenanthren-9-yl)propyl]aniline can be achieved through a multi-step process involving the following key steps:
Formation of the Phenanthrene Derivative: The phenanthrene moiety can be synthesized through a series of reactions starting from simpler aromatic compounds.
Attachment of the Propyl Chain: The phenanthrene derivative is then subjected to a Friedel-Crafts alkylation reaction to introduce the propyl chain.
Introduction of the Dimethylamino Group: Finally, the propyl chain is functionalized with a dimethylamino group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves the optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-[3-(phenanthren-9-yl)propyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (for nitration) and halogens (for halogenation).
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted aromatic compounds.
Scientific Research Applications
N,N-Dimethyl-4-[3-(phenanthren-9-yl)propyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-[3-(phenanthren-9-yl)propyl]aniline involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenanthrene moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: Lacks the phenanthrene moiety and has different chemical properties.
Phenanthrene: Does not have the dimethylamino group and exhibits different reactivity.
N,N-Dimethyl-4-phenylbutylamine: Similar structure but with a phenyl group instead of a phenanthrene moiety.
Uniqueness
N,N-Dimethyl-4-[3-(phenanthren-9-yl)propyl]aniline is unique due to the presence of both the phenanthrene moiety and the dimethylamino group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
CAS No. |
90170-09-5 |
|---|---|
Molecular Formula |
C25H25N |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-(3-phenanthren-9-ylpropyl)aniline |
InChI |
InChI=1S/C25H25N/c1-26(2)22-16-14-19(15-17-22)8-7-10-21-18-20-9-3-4-11-23(20)25-13-6-5-12-24(21)25/h3-6,9,11-18H,7-8,10H2,1-2H3 |
InChI Key |
QAHCFZTYUMYXKC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCC2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


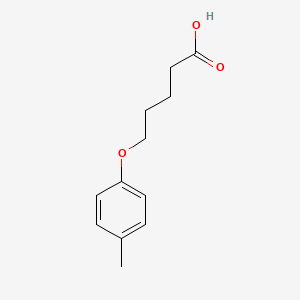
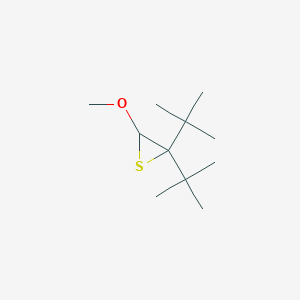
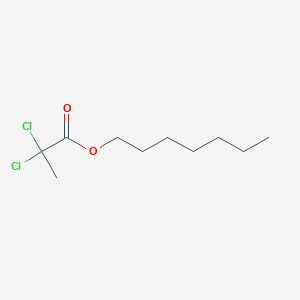
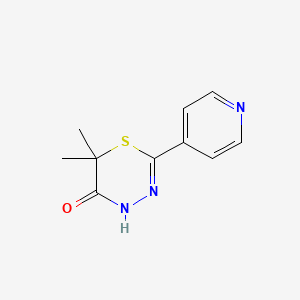
![3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14377571.png)
![1-Bromo-4-iodobicyclo[2.2.2]octane](/img/structure/B14377572.png)
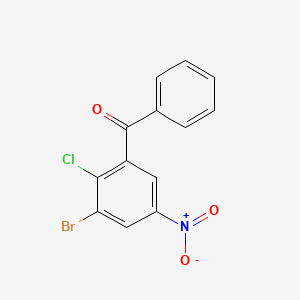
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline](/img/structure/B14377577.png)
![4-[(4-Methylphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14377578.png)
